

An In-depth Technical Guide to the Chemical Properties of 2-Bromopentanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromopentanal

Cat. No.: B14693537

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-bromopentanal**. Due to the limited availability of experimental data for this specific compound, this document combines computed data for **2-bromopentanal** with experimentally derived information from analogous α -bromo aldehydes to offer a thorough profile for researchers. This guide is intended to serve as a valuable resource for professionals in organic chemistry and drug development by detailing its molecular structure, physicochemical properties, potential synthetic routes, and characteristic reactions. All quantitative data is summarized in structured tables, and key experimental methodologies are provided. Furthermore, logical workflows for its synthesis and reactivity are visualized using diagrams to facilitate a deeper understanding of its chemical behavior.

Chemical Identity and Physicochemical Properties

2-Bromopentanal is a halogenated aldehyde with the molecular formula C_5H_9BrO .^[1] The presence of a bromine atom on the carbon adjacent to the carbonyl group (the α -position) makes it a reactive and versatile intermediate in organic synthesis. The chiral center at the α -carbon means that **2-bromopentanal** can exist as two enantiomers: (R)-**2-bromopentanal** and (S)-**2-bromopentanal**.^[2]

Molecular and Spectroscopic Data

While extensive experimental spectroscopic data for **2-bromopentanal** is not readily available in the literature, expected spectral characteristics can be inferred from the analysis of similar α -bromo aldehydes and general principles of spectroscopy.

Table 1: Computed and Predicted Physicochemical and Spectroscopic Data for **2-Bromopentanal**

Property	Value	Source
Molecular Formula	C ₅ H ₉ BrO	PubChem[1]
Molecular Weight	165.03 g/mol	PubChem[1]
IUPAC Name	2-bromopentanal	PubChem[1]
CAS Number	35066-19-4	PubChem[1]
Canonical SMILES	CCCC(C=O)Br	PubChem[1]
InChI Key	DOGFOANXOUKFEC-UHFFFAOYSA-N	PubChem[1]
Predicted ¹ H NMR	Aldehyde proton (CHO) ~9.5 ppm (doublet); α -proton (CHBr) ~4.2-4.5 ppm (multiplet); Other alkyl protons ~0.9-2.0 ppm	Inferred
Predicted ¹³ C NMR	Carbonyl carbon (C=O) ~190-200 ppm; α -carbon (C-Br) ~50-60 ppm; Other alkyl carbons ~10-40 ppm	Inferred[3]
Predicted IR Spectroscopy	C=O stretch: 1720-1740 cm ⁻¹ (strong); C-Br stretch: 500-600 cm ⁻¹	Inferred[3]

Note: Predicted NMR and IR data are based on typical values for α -bromo aldehydes and should be considered estimates.

Synthesis of 2-Bromopentanal

The direct synthesis of **2-bromopentanal** is not well-documented in the literature. However, the synthesis of α -bromo aldehydes is a common transformation in organic chemistry.^[4] A general and effective method is the α -bromination of the parent aldehyde, pentanal, under acidic conditions. This reaction proceeds through an enol intermediate.^[5]

General Experimental Protocol: Acid-Catalyzed α -Bromination of an Aldehyde

This protocol describes a general method for the α -bromination of an aldehyde, which can be adapted for the synthesis of **2-bromopentanal** from pentanal.

Materials:

- Pentanal
- Bromine (Br₂)
- Acetic acid (or other suitable acidic solvent)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Dichloromethane (or other suitable extraction solvent)

Procedure:

- In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the starting aldehyde (e.g., pentanal) in a suitable acidic solvent such as acetic acid.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in the same solvent from the dropping funnel to the stirred aldehyde solution. The addition should be controlled to maintain a low temperature.

- After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- The solvent is removed under reduced pressure to yield the crude α -bromo aldehyde, which can be purified by distillation or column chromatography.

Caution: Bromine is highly corrosive and toxic. This experiment should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthetic Workflow Diagram

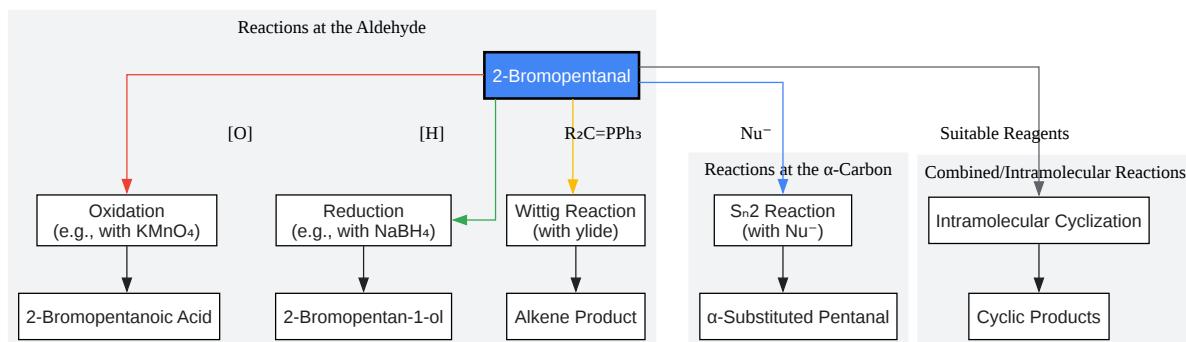
Caption: A general workflow for the synthesis of **2-bromopentanal** via α -bromination of pentanal.

Reactivity of 2-Bromopentanal

The reactivity of **2-bromopentanal** is characterized by the presence of two electrophilic centers: the carbonyl carbon of the aldehyde and the α -carbon bearing the bromine atom. This dual reactivity allows for a variety of chemical transformations.

Reactions at the Aldehyde Group

The aldehyde functional group is susceptible to nucleophilic attack and can undergo reactions such as oxidation, reduction, and carbon-carbon bond formation (e.g., Wittig reaction, Grignard reaction).


Reactions at the α -Carbon

The bromine atom is a good leaving group, making the α -carbon susceptible to nucleophilic substitution (S_N2) reactions. This allows for the introduction of a wide range of functional groups at this position.

Combined Reactivity and Cyclization

The proximity of the two reactive centers can be exploited in intramolecular reactions to form cyclic compounds.

General Reactivity Diagram

[Click to download full resolution via product page](#)

Caption: Key reaction pathways available for **2-bromopentanal**.

Experimental Protocols for Key Reactions

The following are representative methodologies for reactions that α -bromo aldehydes are expected to undergo. These protocols should be adapted and optimized for specific substrates and desired outcomes.

Protocol: Nucleophilic Substitution at the α -Carbon (S_N2 Reaction)

This protocol outlines a general procedure for the reaction of an α -bromo aldehyde with a nucleophile.

Materials:

- **2-Bromopentanal**
- Nucleophile (e.g., sodium azide, sodium cyanide)
- Aprotic polar solvent (e.g., DMF, DMSO)
- Dichloromethane (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve the α -bromo aldehyde in an aprotic polar solvent.
- Add the nucleophile to the solution and stir the mixture at room temperature or with gentle heating.
- Monitor the reaction progress by TLC.
- Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the product by column chromatography or distillation.

Protocol: Reduction of the Aldehyde Group

This protocol describes the reduction of the aldehyde functionality to a primary alcohol.

Materials:

- **2-Bromopentanal**
- Sodium borohydride (NaBH_4)
- Methanol (or ethanol)
- 1 M Hydrochloric acid
- Ethyl acetate (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve the α -bromo aldehyde in methanol or ethanol and cool the solution in an ice bath.
- Slowly add sodium borohydride in small portions to the stirred solution.
- After the addition is complete, allow the reaction to stir for a specified time at low temperature, monitoring by TLC.
- Carefully quench the reaction by the slow addition of 1 M HCl until the pH is neutral.
- Remove the solvent under reduced pressure.
- Partition the residue between water and an organic extraction solvent.

- Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the alcohol product.
- Purify as needed by column chromatography.

Conclusion

2-Bromopentanal is a potentially valuable, yet under-characterized, synthetic intermediate. Its dual reactive sites—the aldehyde and the α -bromo position—offer a platform for a wide range of chemical transformations, making it a useful building block for the synthesis of more complex molecules. While specific experimental data for **2-bromopentanal** is scarce, this guide provides a comprehensive overview based on computed data and the well-established chemistry of α -bromo aldehydes. The provided general synthetic and reaction protocols serve as a starting point for researchers to explore the utility of this compound in their synthetic endeavors. Further experimental investigation into the properties and reactivity of **2-bromopentanal** is warranted to fully realize its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromopentanal | C5H9BrO | CID 13060128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-bromopentanal | C5H9BrO | CID 88276063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2-Bromopentanal]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14693537#2-bromopentanal-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com